An In-depth Technical Guide to 1,3-Bis(4-chlorophenyl)urea: Structure, Properties, and Scientific Applications
An In-depth Technical Guide to 1,3-Bis(4-chlorophenyl)urea: Structure, Properties, and Scientific Applications
Abstract
This technical guide provides a comprehensive scientific overview of 1,3-Bis(4-chlorophenyl)urea, a diarylurea compound widely known by its common name, Triclocarban. This document delves into the core chemical and physical properties of the molecule, its three-dimensional structure, and established synthetic protocols. Furthermore, it explores its primary application as a broad-spectrum antimicrobial agent, detailing its mechanism of action against bacterial enoyl-acyl carrier protein reductase (ENR). This guide also discusses other reported biological activities, including its potential as an endocrine-disrupting compound. Designed for researchers, scientists, and professionals in drug development, this paper synthesizes field-proven insights with technical data to serve as an authoritative resource.
Introduction
1,3-Bis(4-chlorophenyl)urea, also known as 4,4′-Dichlorocarbanilide or Triclocarban, is a synthetic antimicrobial agent that has been extensively used in a variety of consumer and medical products for its potent activity, particularly against Gram-positive bacteria.[1][2] Its robust chemical stability and targeted biological action have made it a subject of significant scientific interest for over half a century.[3] This guide aims to provide a detailed exploration of its chemical properties, structural features, synthesis, and biological significance, offering a foundational resource for its application in research and development.
Chemical Structure and Properties
The structural integrity of 1,3-Bis(4-chlorophenyl)urea is central to its chemical behavior and biological function. The molecule consists of a central urea moiety symmetrically substituted with a 4-chlorophenyl group on each of its nitrogen atoms.
Physicochemical Properties
A summary of the key physicochemical properties of 1,3-Bis(4-chlorophenyl)urea is presented in Table 1. These properties are fundamental for its handling, formulation, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₀Cl₂N₂O | |
| Molecular Weight | 281.14 g/mol | |
| CAS Number | 1219-99-4 | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 305 °C | |
| Solubility | Sparingly soluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). |
Structural Analysis
The three-dimensional arrangement of atoms in 1,3-Bis(4-chlorophenyl)urea has been elucidated by X-ray crystallography. The crystal structure reveals a largely planar molecule with the two chlorophenyl rings twisted relative to the central urea plane.
A study published in Acta Crystallographica Section E: Crystallographic Communications provides detailed crystallographic data for N,N'-Bis(4-chlorophenyl)urea.[4] The compound crystallizes in the monoclinic space group P2₁/c. The carbonyl unit of the urea group is involved in intermolecular hydrogen bonding with the N-H groups of adjacent molecules, forming a linear, hydrogen-bonded chain.[4] This strong intermolecular interaction contributes to its high melting point and low solubility in water.
Key Crystallographic Data: [4]
-
Crystal System: Monoclinic
-
Space Group: P2₁/c
-
Unit Cell Dimensions:
-
a = 27.093 Å
-
b = 4.5768 Å
-
c = 9.901 Å
-
β = 96.389°
-
-
Volume: 1220.1 ų
Spectral Characterization
The identity and purity of 1,3-Bis(4-chlorophenyl)urea can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Due to the symmetry of the molecule, the ¹H NMR spectrum is relatively simple. The protons on the two equivalent 4-chlorophenyl rings would appear as a set of doublets in the aromatic region (typically δ 7.0-7.5 ppm). The two N-H protons would give rise to a single resonance, the chemical shift of which can be concentration-dependent and may appear as a broad singlet.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the urea group (typically in the range of δ 150-160 ppm) and the carbons of the 4-chlorophenyl rings. Due to symmetry, four signals are expected for the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of 1,3-Bis(4-chlorophenyl)urea is characterized by the vibrational modes of its functional groups. Key absorption bands include:
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N-H Stretching: A sharp to moderately broad band in the region of 3300-3400 cm⁻¹.
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C=O Stretching (Amide I): A strong, sharp absorption band around 1630-1680 cm⁻¹.
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N-H Bending (Amide II): A band in the region of 1510-1570 cm⁻¹.
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C-N Stretching: Bands in the fingerprint region.
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C-Cl Stretching: A strong band typically observed in the 1000-1100 cm⁻¹ region.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
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Aromatic C=C Stretching: Peaks in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 1,3-Bis(4-chlorophenyl)urea results in a characteristic fragmentation pattern. The molecular ion peak [M]⁺ should be observed at m/z corresponding to its molecular weight. Common fragmentation pathways involve cleavage of the N-C bonds of the urea linkage, leading to the formation of 4-chlorophenylisocyanate and 4-chloroaniline radical cations.[5][6]
Synthesis of 1,3-Bis(4-chlorophenyl)urea
The synthesis of symmetrically substituted diaryl ureas is a well-established process in organic chemistry. The most common and efficient method involves the reaction of an aromatic amine with phosgene or a phosgene equivalent to form an isocyanate, which then reacts with another equivalent of the amine. A more direct approach involves the reaction of two equivalents of an aromatic amine with one equivalent of urea.
A general and widely used method for the synthesis of 1,3-Bis(4-chlorophenyl)urea involves the reaction of 4-chloroaniline with 4-chlorophenyl isocyanate.[7]
Experimental Protocol: Synthesis from 4-chloroaniline and Urea
This protocol describes a one-pot synthesis adapted from general procedures for diarylurea formation.
Materials:
-
4-chloroaniline
-
Urea
-
Solvent (e.g., a high-boiling point solvent like xylene or dichlorobenzene)[4]
-
Hydrochloric acid (for workup, if necessary)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2.0 equivalents of 4-chloroaniline and 1.0 equivalent of urea in a suitable high-boiling point solvent.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials and byproducts.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield pure 1,3-Bis(4-chlorophenyl)urea as a white crystalline solid.
Biological Activity and Mechanism of Action
The primary biological significance of 1,3-Bis(4-chlorophenyl)urea lies in its potent antimicrobial activity.
Antimicrobial Activity
1,3-Bis(4-chlorophenyl)urea (Triclocarban) exhibits broad-spectrum activity against Gram-positive bacteria, including clinically relevant strains like Staphylococcus aureus.[1] Its efficacy against Gram-negative bacteria is generally lower.
The primary molecular target of Triclocarban is the enzyme enoyl-acyl carrier protein reductase (ENR), a key component of the bacterial type II fatty acid synthesis (FAS-II) pathway.[8][9][10] This pathway is essential for the biosynthesis of fatty acids, which are critical for the formation of bacterial cell membranes. By inhibiting ENR, Triclocarban disrupts membrane integrity and function, ultimately leading to the inhibition of bacterial growth.[9] The inhibition is believed to be a slow-tight-binding process, where Triclocarban forms a stable ternary complex with the enzyme and the NAD⁺ cofactor.[11]
Other Biological Activities
Beyond its antimicrobial properties, 1,3-Bis(4-chlorophenyl)urea has been reported to exhibit other biological effects, most notably as an endocrine-disrupting compound.[1][12] Studies have shown that it can enhance the activity of endogenous steroid hormones, such as androgens and estrogens, by acting as a chemosensitizer rather than a direct receptor agonist.[12] This has raised concerns about its potential impact on human health and has led to increased regulatory scrutiny of its use in consumer products.[1][2]
Safety and Handling
1,3-Bis(4-chlorophenyl)urea should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
1,3-Bis(4-chlorophenyl)urea is a molecule of significant scientific and commercial importance. Its well-defined chemical structure and properties, coupled with its potent and specific antimicrobial activity, have established it as a valuable compound in various applications. The detailed understanding of its mechanism of action as an inhibitor of bacterial enoyl-ACP reductase provides a strong foundation for the rational design of new antimicrobial agents. However, the emerging knowledge of its potential endocrine-disrupting activities underscores the importance of continued research into its broader biological effects and environmental fate. This technical guide serves as a comprehensive resource for researchers and professionals working with this multifaceted compound.
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